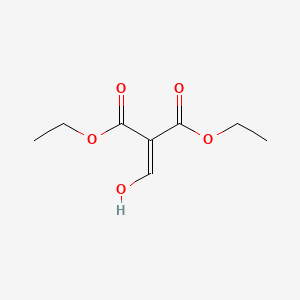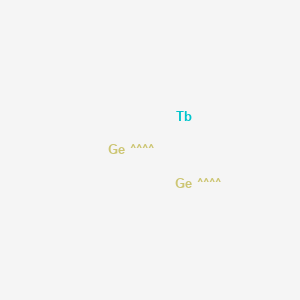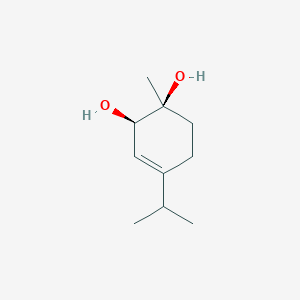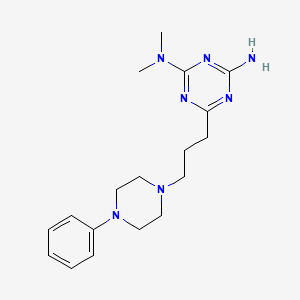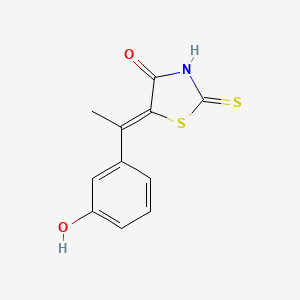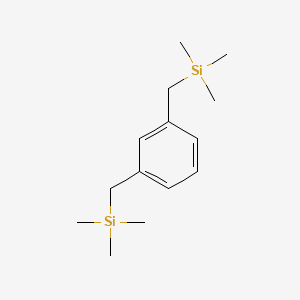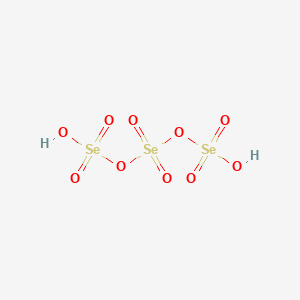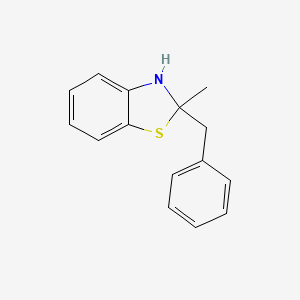
1-Cyclopropylcyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcyclobutene is an organic compound with the molecular formula C7H10 It is a cycloalkene featuring a cyclobutene ring fused with a cyclopropyl group
Preparation Methods
The synthesis of 1-Cyclopropylcyclobutene can be achieved through several methods. One common approach involves the thermal isomerization of cyclobutenes. For instance, the thermal isomerization of this compound has been studied in the gas phase at temperatures ranging from 145°C to 200°C . Another method involves the use of transition-metal catalyzed cyclizations, which are versatile methods for C-C bond formations .
Chemical Reactions Analysis
1-Cyclopropylcyclobutene undergoes various chemical reactions, including:
Thermal Isomerization: This reaction occurs in the gas phase at high temperatures, leading to the formation of different isomers.
Oxidation and Reduction: These reactions involve the addition or removal of oxygen or hydrogen atoms, respectively.
Substitution Reactions: These involve the replacement of one atom or group of atoms with another. Common reagents used in these reactions include halogens and organometallic compounds.
Scientific Research Applications
1-Cyclopropylcyclobutene has several applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropylcyclobutene involves its interaction with molecular targets and pathways within a system. For instance, laser excitation of high CH stretching overtones has been used to induce the isomerization of this compound to 2-cyclopropyl-1,3-butadiene . This process involves the randomization of vibrational energy over the cyclobutenyl and cyclopropyl rings prior to reaction.
Comparison with Similar Compounds
1-Cyclopropylcyclobutene can be compared with other cycloalkenes and cycloalkanes, such as:
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
These compounds share similar structural features but differ in their ring sizes and chemical properties, making this compound unique in its reactivity and applications.
Properties
CAS No. |
22693-18-1 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1-cyclopropylcyclobutene |
InChI |
InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h2,7H,1,3-5H2 |
InChI Key |
YFORMJVYYRWTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


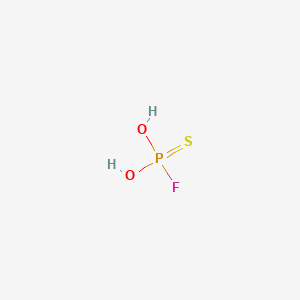
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
